molecular formula C13H11FN2O3S B13358032 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19188-72-8

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride

Cat. No.: B13358032
CAS No.: 19188-72-8
M. Wt: 294.30 g/mol
InChI Key: OOCYRKMVGANPPX-UHFFFAOYSA-N
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Description

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride is a chemical compound with the molecular formula C13H11FN2O3S and a molecular weight of 294.301 g/mol . It is known for its applications in various scientific fields, particularly in biochemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various sulfonamides and sulfonic acids.

    Oxidation: Major products are sulfonic acids.

    Reduction: Major products are sulfonamides.

Mechanism of Action

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride exerts its effects primarily by inhibiting serine proteases. It forms a covalent bond with the active site serine residue of the protease, leading to irreversible inhibition. This interaction prevents the protease from catalyzing the hydrolysis of peptide bonds, thereby inhibiting its activity . The compound targets various proteases, including trypsin, chymotrypsin, and thrombin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced stability and reactivity, making it a valuable tool in biochemical research. Its lower toxicity and higher water solubility compared to other inhibitors like PMSF and DFP make it a preferred choice in various applications .

Biological Activity

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12N2O2S
  • Molecular Weight : 264.31 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Aminobenzoyl Group : The initial step involves the acylation of 4-aminobenzoic acid with appropriate acyl chlorides to form the corresponding amide.
  • Sulfonylation : The amide is then treated with benzenesulfonyl fluoride to introduce the sulfonyl group.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including:

  • Staphylococcus aureus : Demonstrated significant inhibition with growth inhibition zones ranging from 8 mm to 15 mm depending on concentration.
  • Enterococcus faecium : Showed susceptibility with a growth inhibition zone of up to 17 mm.

The mechanism behind this antimicrobial activity is primarily attributed to the inhibition of bacterial folate synthesis pathways, which are essential for nucleic acid synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The compound is believed to exert its effects through:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that these compounds can induce programmed cell death in various cancer cell lines.

The biological activity of this compound is largely due to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for bacterial enzymes involved in folate synthesis. By mimicking PABA, this compound competitively inhibits dihydropteroate synthase, leading to reduced folate production and subsequent bacterial growth inhibition.

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was included among several tested compounds. The results indicated:

CompoundGrowth Inhibition Zone (mm)
This compound15
Control (No Treatment)0
Standard Antibiotic (e.g., Penicillin)20

This table highlights the competitive efficacy of the compound compared to standard treatments.

Evaluation of Anticancer Activity

A separate investigation into the anticancer properties revealed that treatment with this compound resulted in a significant decrease in cell viability across several cancer cell lines, including breast and colon cancer cells. The findings suggested that:

  • IC50 Values : The IC50 values for cancer cell lines ranged from 10 µM to 25 µM, indicating moderate potency.

Properties

CAS No.

19188-72-8

Molecular Formula

C13H11FN2O3S

Molecular Weight

294.30 g/mol

IUPAC Name

4-[(4-aminobenzoyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C13H11FN2O3S/c14-20(18,19)12-7-5-11(6-8-12)16-13(17)9-1-3-10(15)4-2-9/h1-8H,15H2,(H,16,17)

InChI Key

OOCYRKMVGANPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N

Origin of Product

United States

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